molecular formula C7H6BrI B1283662 4-Bromo-2-iodo-1-methylbenzene CAS No. 260558-15-4

4-Bromo-2-iodo-1-methylbenzene

Cat. No. B1283662
Key on ui cas rn: 260558-15-4
M. Wt: 296.93 g/mol
InChI Key: LRVKMSDCJCZTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419984B2

Procedure details

2-Methyl-5-bromo-iodobenzene was synthesized according to the method described by Lulinski, P., Skulski, L., Bull. Chem. Soc. Jpn. 2000 73:951-956. To a mixture of acetic acid (100 ml) and acetic anhydride (50 ml), cooled in an ice bath, was added sodium periodate (15.4 g, 72 mmol) and iodine (12.2 g, 48 mmol). While stirring vigorously, concentrated sulfuric acid (21 ml) was added slowly followed by 4-bromotoluene (23.1 g, 135 mmol). After stirring for 2 hours, the ice bath was removed and the mixture was protected from light. After stirring for 16 hours, the mixture was poured into a mixture of 10% aqueous sodium sulfite solution (250 ml) and ice (250 g), and extracted with dichloromethane (3×100 ml). The combined extracts were washed with water (100 ml), dried over sodium sulfate, and concentrated under reduced pressure. The residual oil was purified by distillation (87-92° C., 1 mm) to provide 2-methyl-5-bromo-iodobenzene (28.2 g, 70% yield) as colorless oil. 1H NMR (DMSO-d6) δ 7.99 (s, 1H), 7.50 (d, J=8.1 Hz, 1H), 7.28 (d, J=8.1 Hz, 1H), 2.33 (s, 3H).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
23.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.I([O-])(=O)(=O)=O.[Na+].[I:14]I.S(=O)(=O)(O)O.[Br:21][C:22]1[CH:27]=[CH:26][C:25]([CH3:28])=[CH:24][CH:23]=1>C(O)(=O)C>[CH3:28][C:25]1[CH:26]=[CH:27][C:22]([Br:21])=[CH:23][C:24]=1[I:14] |f:1.2|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
12.2 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
23.1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
While stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-Methyl-5-bromo-iodobenzene was synthesized
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
After stirring for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
After stirring for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
the mixture was poured into a mixture of 10% aqueous sodium sulfite solution (250 ml) and ice (250 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residual oil was purified by distillation (87-92° C., 1 mm)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)Br)I
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 197.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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